3-Iodo-2-methylbenzamide

Description

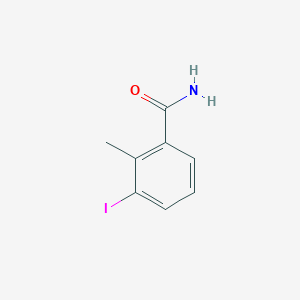

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-iodo-2-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJPSBVMKTDXUEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1I)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801318858 | |

| Record name | 3-Iodo-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52107-88-7 | |

| Record name | 3-Iodo-2-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52107-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 3 Iodo 2 Methylbenzamide

Transformations Involving the Amide Functional Group

The amide group (-CONH₂) in 3-iodo-2-methylbenzamide is a versatile functional handle that can undergo a range of chemical transformations. These reactions are fundamental to modifying the structure and properties of the molecule.

The amide bond, while generally stable, can be hydrolyzed to the corresponding carboxylic acid, 3-iodo-2-methylbenzoic acid, under acidic or basic conditions. This reaction proceeds through nucleophilic acyl substitution, where water or a hydroxide (B78521) ion attacks the carbonyl carbon.

Reduction of the amide can lead to the formation of an amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, converting the carbonyl group into a methylene (B1212753) group (CH₂).

The amide nitrogen can also participate in N-alkylation or N-arylation reactions, although this often requires activation of the amide or the use of specialized catalysts. Furthermore, amides can be synthesized from carboxylic acids and amines using coupling reagents. For instance, the reaction of a carboxylic acid with an amine in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) is a common method for forming amide bonds. masterorganicchemistry.com Another approach involves the in situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine (B44618) to facilitate the amidation of carboxylic acids. nih.govresearchgate.net

Below is a table summarizing common transformations of the amide functional group:

| Reaction | Reagents | Product |

| Hydrolysis (Acidic) | H₃O⁺, heat | 3-Iodo-2-methylbenzoic acid |

| Hydrolysis (Basic) | NaOH, H₂O, heat | Sodium 3-iodo-2-methylbenzoate |

| Reduction | 1. LiAlH₄, 2. H₂O | (3-Iodo-2-methylphenyl)methanamine |

| Hofmann Rearrangement | Br₂, NaOH, H₂O | 3-Iodo-2-methylaniline |

Reactions at the Aromatic Ring System

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution, although the existing substituents influence the position and rate of these reactions. The amide and methyl groups are ortho-, para-directing activators, while the iodo group is an ortho-, para-directing deactivator. The interplay of these electronic effects, along with steric hindrance from the ortho-methyl group, dictates the regioselectivity of further substitutions.

Substitution Reactions of the Iodo Group

The carbon-iodine bond is the most reactive site on the aromatic ring for nucleophilic substitution, particularly when catalyzed by transition metals. The iodo group serves as an excellent leaving group in a variety of cross-coupling reactions.

Common palladium-catalyzed cross-coupling reactions involving aryl iodides include:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

Heck Reaction: Coupling with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to create a carbon-carbon triple bond.

Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by reacting with an amine.

Ullmann Condensation: A copper-catalyzed reaction that can form carbon-carbon, carbon-oxygen, or carbon-nitrogen bonds.

These reactions are powerful tools for introducing a wide range of substituents at the 3-position of the benzamide (B126) core. Aromatic iodo compounds are valuable intermediates in these transformations. lookchem.com

The following table provides examples of palladium-catalyzed cross-coupling reactions applicable to this compound:

| Reaction Name | Coupling Partner | Catalyst System | General Product |

| Suzuki Coupling | RB(OH)₂ | Pd(PPh₃)₄, Base | 3-Aryl-2-methylbenzamide |

| Heck Reaction | Alkene (H₂C=CHR) | Pd(OAc)₂, PPh₃, Base | 3-(Alkenyl)-2-methylbenzamide |

| Sonogashira Coupling | Alkyne (RC≡CH) | Pd(PPh₃)₄, CuI, Base | 3-(Alkynyl)-2-methylbenzamide |

| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃, Ligand, Base | 3-(Amino)-2-methylbenzamide |

Reactivity in Hypervalent Iodine Chemistry

The iodine atom in this compound can be oxidized to higher valence states, typically +3 (iodine(III)) or +5 (iodine(V)), to form hypervalent iodine reagents. These reagents are known for their oxidizing properties and their ability to facilitate a variety of chemical transformations in an environmentally friendly manner. core.ac.uknih.govarkat-usa.org The reactivity of hypervalent iodine compounds often mirrors that of transition metals, involving processes like oxidative addition, ligand exchange, and reductive elimination. core.ac.uknih.gov

Oxidation of 2-iodobenzamides with oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) in a suitable solvent such as acetonitrile (B52724) can lead to the formation of cyclic hypervalent iodine(III) compounds known as benziodazolones. mdpi.comresearchgate.net The ortho-amide group participates in this intramolecular cyclization. The stability and reactivity of these benziodazolones can be influenced by substituents on the aromatic ring. For example, an electron-donating group can enhance the reactivity of the resulting hypervalent iodine species. researchgate.net

Hypervalent iodine reagents derived from iodo-benzamides can act as oxidants in various chemical reactions. dovepress.com For example, they can be used to oxidize alcohols to aldehydes or ketones. organic-chemistry.org In some cases, the iodo-benzamide can act as a catalyst in these oxidations, with a stoichiometric co-oxidant like Oxone regenerating the active hypervalent iodine species. researchgate.netorganic-chemistry.org These transformations are valued for their mild reaction conditions and high selectivity. arkat-usa.org

A key aspect of hypervalent iodine chemistry is the process of ligand exchange, where ligands attached to the iodine center are replaced by other nucleophiles. nih.govacs.org This is a crucial step in many reactions catalyzed or mediated by hypervalent iodine reagents. core.ac.uk The exchanged ligand can then be transferred to a substrate in a subsequent reductive elimination step. The geometry of hypervalent iodine compounds is typically a trigonal bipyramid, with the most electronegative ligands occupying the axial positions. nih.gov Ligand exchange can proceed through either associative or dissociative pathways. core.ac.uk

Transition Metal-Catalyzed Transformations of this compound

The presence of an iodo group on the aromatic ring of this compound makes it an excellent substrate for a variety of transition metal-catalyzed reactions. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures from simpler precursors. The carbon-iodine bond is relatively weak and susceptible to oxidative addition by low-valent transition metals, initiating catalytic cycles that lead to the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Carbonylations, C-C/C-heteroatom bond formation)

Palladium catalysis is a cornerstone of modern organic synthesis, and aryl iodides like this compound are highly reactive partners in these transformations. rsc.org These reactions typically offer high yields and broad functional group tolerance.

Carbonylations: Palladium-catalyzed carbonylation involves the reaction of an organic halide with carbon monoxide and a nucleophile to form carbonyl compounds. For this compound, aminocarbonylation—using an amine as the nucleophile—can produce various substituted amides. researchgate.net This reaction is a powerful method for building complex amide structures, which are prevalent in pharmaceuticals and biologically active compounds. researchgate.net The process is efficient for converting aryl iodides into the corresponding carboxamides. researchgate.net

C-C Bond Formation: Reactions such as Suzuki-Miyaura (using boronic acids), Heck (using alkenes), and Sonogashira (using terminal alkynes) couplings are powerful methods for C-C bond formation. With this compound, these reactions would allow for the introduction of diverse aryl, vinyl, and alkynyl substituents at the 3-position of the benzamide scaffold. The Suzuki-Miyaura coupling, in particular, is widely used for creating biaryl structures due to the stability and commercial availability of boronic acids. uwindsor.ca

C-Heteroatom Bond Formation: The Buchwald-Hartwig amination, a palladium-catalyzed reaction between an aryl halide and an amine, enables the formation of C-N bonds. This would convert this compound into N-aryl or N-alkyl derivatives of 2-methyl-3-aminobenzamide. Similarly, the analogous C-O coupling with alcohols or phenols can be used to synthesize the corresponding aryl ethers.

Below is a table representing typical palladium-catalyzed cross-coupling reactions for which this compound would be a suitable substrate.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 3-Aryl-2-methylbenzamide |

| Heck | Alkene | Pd(OAc)₂/Phosphine | Et₃N | 3-Alkenyl-2-methylbenzamide |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N | 3-Alkynyl-2-methylbenzamide |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃/BINAP | NaOt-Bu | 3-(Amino)-2-methylbenzamide |

Copper-Catalyzed Cyclizations and Amidation Reactions

Copper-catalyzed reactions, particularly the Ullmann condensation, represent one of the earliest methods for forming C-N and C-O bonds. Modern advancements have made these reactions truly catalytic and applicable to a wider range of substrates. researchgate.net

Cyclizations: this compound and its derivatives can undergo intramolecular or tandem intermolecular-intramolecular cyclization reactions to form heterocyclic structures. For instance, N-substituted 2-iodobenzamides react with various amines in the presence of a copper catalyst to synthesize quinazolinone derivatives. researchgate.net In a typical process, an N-substituted 2-iodobenzamide (B1293540) undergoes an initial Ullmann N-arylation with an amine, which is followed by an intramolecular C-H amidation to yield the final heterocyclic product. researchgate.net The reaction of an N-methylated analog, 2-iodo-N-methylbenzamide, with allylamine (B125299) in the presence of copper iodide and an oxidant at elevated temperatures leads to the formation of a quinazolinone. researchgate.net This demonstrates a powerful pathway for building fused ring systems from simple benzamide precursors.

Amidation: Copper catalysts are also effective in promoting C-H bond amidation. beilstein-journals.org While direct amidation of the C-H bonds of this compound is one possibility, a more common transformation is the intermolecular coupling of the aryl iodide with an amide (Ullmann-type amidation). This allows for the synthesis of N-aryl amides. For example, copper(I) oxide (Cu₂O) in the presence of a ligand like 1,10-phenanthroline (B135089) can catalyze the amidation of aryl iodides. sioc-journal.cn

The table below summarizes conditions for a copper-catalyzed tandem reaction leading to quinazolinone synthesis, a process applicable to derivatives of this compound. researchgate.net

Table 2: Copper-Catalyzed Synthesis of Quinazolinones from 2-Iodobenzamides researchgate.net

| 2-Iodobenzamide Substrate | Amine Partner | Catalyst | Oxidant | Temperature (°C) | Product |

|---|---|---|---|---|---|

| N-Methyl-2-iodobenzamide | Allylamine | CuI | MnO₂ | 140 | 3-Methylquinazolin-4(3H)-one |

| N-Benzyl-2-iodobenzamide | Benzylamine | CuI | MnO₂ | 140 | 2-Phenyl-3-benzylquinazolin-4(3H)-one |

Mechanistic Pathways of Metal-Catalyzed Processes

The mechanisms of palladium- and copper-catalyzed reactions, while both involving the aryl iodide, proceed through distinct pathways.

Palladium-Catalyzed Mechanism: The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle with a Pd(0)/Pd(II) redox couple. uwindsor.canih.gov The key steps are:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-iodine bond of this compound to form a square planar Pd(II) complex.

Transmetalation (for Suzuki, etc.) or Migratory Insertion (for Heck, Carbonylation): In a Suzuki coupling, the organoboron compound undergoes transmetalation, where the organic group is transferred to the palladium center, displacing the iodide. In a Heck reaction, the alkene coordinates to the palladium, followed by migratory insertion into the Pd-C bond.

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C or C-heteroatom bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. nih.gov

Copper-Catalyzed Mechanism: The mechanism of copper-catalyzed reactions like the Ullmann condensation has been a subject of debate, with several pathways proposed. researchgate.net For the coupling of aryl iodides, a widely discussed mechanism involves a Cu(I)/Cu(III) catalytic cycle:

Oxidative Addition: The active Cu(I) species undergoes oxidative addition to the C-I bond of this compound, forming a high-valent organocopper(III) intermediate. researchgate.net

Ligand Exchange/Metathesis: The nucleophile (e.g., an amine or amide) coordinates to the copper(III) center, typically displacing the iodide ligand.

Reductive Elimination: The coupled product is released from the copper(III) intermediate, which is reduced back to the active Cu(I) catalyst.

Alternative mechanisms, including those involving radical intermediates or σ-bond metathesis, have also been proposed, and the operative pathway can depend on the specific reactants, ligands, and conditions. researchgate.net

Derivatives of 3 Iodo 2 Methylbenzamide: Design, Synthesis, and Synthetic Applications

N-Substituted 3-Iodo-2-methylbenzamide Derivatives (e.g., N,N-Diethyl-3-iodo-2-methylbenzamide, N-methylbenzamide derivatives)

The substitution at the amide nitrogen of this compound introduces new structural diversity and can significantly alter the compound's physical and chemical properties. The synthesis of N-substituted derivatives typically involves the reaction of 3-iodo-2-methylbenzoyl chloride with a primary or secondary amine.

One such derivative is N,N-Diethyl-3-iodo-2-methylbenzamide . While specific synthetic details for this exact compound are not extensively documented in the provided search results, its synthesis can be inferred from general methods for the preparation of N,N-dialkylbenzamides. A plausible route would involve the acylation of diethylamine (B46881) with 3-iodo-2-methylbenzoyl chloride. This type of transformation is a standard method for amide bond formation. A related compound, N,N-Diethyl-3-methylbenzamide (DEET), is synthesized by the reaction of m-toluic acid with diethylamine, often using a coupling agent or by converting the acid to its corresponding acid chloride first. walisongo.ac.idgoogle.comsld.cu This suggests a similar strategy for the iodo-substituted analogue.

Another important class of derivatives is the N-methylbenzamides . For instance, 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide is a complex derivative used in the synthesis of the pharmaceutical agent Axitinib. google.comcymitquimica.com Its synthesis involves the coupling of 3,6-diiodo-1H-indazole with 2-mercapto-N-methylbenzamide. chemicalbook.com While not a direct derivative of this compound, it highlights the significance of the N-methylbenzamide moiety. The synthesis of N-methyl-3-iodo-2-methylbenzamide would follow a straightforward amidation of 3-iodo-2-methylbenzoyl chloride with methylamine. These N-substituted derivatives can serve as building blocks for more complex molecular architectures. For example, N-substituted 2-iodobenzamides have been utilized in copper-catalyzed C-H amidation reactions to form quinazolinone derivatives. researchgate.net

Table 1: Examples of N-Substituted Benzamide (B126) Synthesis

| Product | Starting Materials | Reagents/Conditions | Reference |

| N,N-Diethyl-3-methylbenzamide (DEET) | m-Toluic acid, Diethylamine | COMU coupling agent or Thionyl chloride | walisongo.ac.idsld.cu |

| 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide | 3,6-Diiodo-1H-indazole, 2-Mercapto-N-methylbenzamide | Palladium catalyst | chemicalbook.com |

| N-Substituted 1,2,3-benzotriazin-4(3H)-ones | 2-Aminobenzamides | Polymer-supported nitrite, p-toluenesulfonic acid | rsc.org |

Exploration of Ring-Substituted and Functionalized Iodo-methylbenzamides (e.g., 5-Iodo-N-isopropyl-2-methylbenzamide)

Further functionalization of the benzene (B151609) ring of iodo-methylbenzamides offers another avenue for creating novel derivatives. The position and nature of these substituents can influence the molecule's reactivity and potential applications.

A representative example is 5-Iodo-N-isopropyl-2-methylbenzamide . Although a direct synthesis for this specific isomer is not detailed, the synthesis of a related compound, 2-Iodo-N-isopropyl-5-methylbenzamide , has been reported. mdpi.comchemicalbook.comresearchgate.net This synthesis starts from 2-amino-5-methylbenzoic acid, which undergoes a Sandmeyer reaction to introduce the iodine atom, followed by conversion to the acid chloride with thionyl chloride. The final step is the amidation with isopropylamine. chemicalbook.com A similar strategy could likely be employed to synthesize 5-Iodo-N-isopropyl-2-methylbenzamide, starting from an appropriately substituted aminobenzoic acid.

The synthesis of various other ring-substituted iodobenzamides has also been explored. For instance, 5-Bromo-2-iodo-N-isopropylbenzamide was prepared from 5-bromo-2-iodobenzoyl chloride and isopropylamine. mdpi.com This demonstrates the feasibility of introducing different halogen substituents onto the benzamide ring. The general procedure for preparing these compounds involves the reaction of a substituted iodobenzoyl chloride with an amine in the presence of a base like triethylamine (B128534). mdpi.com

These functionalized iodo-methylbenzamides can be valuable intermediates. The presence of multiple reactive sites (the iodo group, the amide, and other ring substituents) allows for selective transformations and the construction of complex molecular frameworks. For example, functionalized organozinc compounds can be prepared from organic iodides, which can then undergo further reactions. organic-chemistry.org

Table 2: Synthesis of Ring-Substituted Iodobenzamides

| Compound | Starting Materials | Key Steps | Reference |

| 2-Iodo-N-isopropyl-5-methylbenzamide | 2-Amino-5-methylbenzoic acid, Isopropylamine | 1. Diazotization and iodination (Sandmeyer reaction) 2. Conversion to acid chloride 3. Amidation | mdpi.comchemicalbook.com |

| 5-Bromo-2-iodo-N-isopropylbenzamide | 5-Bromo-2-iodobenzoyl chloride, Isopropylamine | Amidation | mdpi.com |

| 2-Iodo-N-isopropyl-3-methylbenzamide | 2-Iodo-3-methylbenzoyl chloride, Isopropylamine | Amidation | mdpi.com |

Hydrazide Derivatives of 3-Iodo-2-methylbenzoic Acid

Transforming the carboxylic acid corresponding to this compound into a hydrazide opens up a new class of derivatives with distinct chemical properties and potential biological activities. Hydrazides are key precursors for the synthesis of various heterocyclic compounds. mdpi.comuobaghdad.edu.iq

The synthesis of hydrazide derivatives of 3-iodo-2-methylbenzoic acid would typically start from 3-iodo-2-methylbenzoic acid itself. A common method for preparing benzohydrazides involves the esterification of the carboxylic acid, followed by reaction with hydrazine (B178648) hydrate. nih.gov For example, hydrazides of 2-, 3-, and 4-iodobenzoic acid were successfully obtained from their respective methyl esters by treatment with 100% hydrazine hydrate, with yields ranging from 67-72%. nih.gov This established procedure could be directly applied to methyl 3-iodo-2-methylbenzoate to yield 3-iodo-2-methylbenzohydrazide.

Once formed, these hydrazides can be further modified. A common reaction is condensation with aldehydes or ketones to form acylhydrazones, which possess a –CO–NH–N=CH– moiety. nih.gov These acylhydrazones are known to exhibit a wide range of biological activities. mdpi.comnih.gov For instance, a series of novel acylhydrazones of 2-, 3-, and 4-iodobenzoic acid were synthesized by condensing the corresponding hydrazides with various substituted aromatic aldehydes. nih.gov

Table 3: General Synthesis of Iodobenzoic Acid Hydrazides and Acylhydrazones

| Reaction Step | Starting Materials | Reagents | Product | Reference |

| Hydrazide Formation | Methyl iodobenzoate | Hydrazine hydrate | Iodobenzohydrazide | nih.gov |

| Acylhydrazone Formation | Iodobenzohydrazide, Aromatic aldehyde | - | Acylhydrazone of iodobenzoic acid | nih.gov |

Application of this compound Derivatives as Reagents or Catalysts in Organic Synthesis

Derivatives of this compound are not only synthetic targets but can also serve as valuable reagents or catalysts in organic synthesis. The iodine atom, in particular, can be exploited to generate hypervalent iodine species, which are powerful and environmentally benign oxidizing agents. mdpi.comorgsyn.orgbeilstein-journals.org

While direct catalytic applications of this compound derivatives are not extensively reported, related iodobenzamides have shown significant promise. For example, various 2-iodobenzamides have been developed as catalysts for the oxidation of alcohols to the corresponding carbonyl compounds, using Oxone® as a co-oxidant. researchgate.netbeilstein-journals.org The catalytic activity is influenced by substituents on the benzene ring; for instance, 2-iodo-N-isopropyl-5-methoxybenzamide was found to be a highly reactive catalyst for this transformation. beilstein-journals.org This suggests that appropriately substituted this compound derivatives could also function as oxidation catalysts.

Furthermore, iodo-N-methylbenzamide derivatives have been used in palladium-catalyzed reactions. For example, o-iodo-N-methylbenzamide reacts with terminal alkynes in the presence of a palladium catalyst to form 3-substituted isocoumarins. jst.go.jprsc.org This type of coupling-cyclization reaction is a powerful tool for constructing heterocyclic systems.

Hypervalent iodine heterocycles, such as benziodazolones, can be synthesized from iodobenzamides. mdpi.com These reagents, in combination with triphenylphosphine (B44618) and pyridine, can smoothly react with alcohols or amines to produce esters or amides. mdpi.com This highlights another potential application for derivatives of this compound as reagents for acylation reactions. The development of chiral iodoaryloxazoline derivatives as catalysts for enantioselective reactions, such as the α-tosyloxylation of ketones, further underscores the potential of this class of compounds in asymmetric synthesis. acs.org

Table 4: Applications of Iodobenzamide Derivatives in Organic Synthesis

| Application | Derivative Type | Reaction | Reagents/Catalyst | Reference |

| Alcohol Oxidation | 2-Iodo-N-isopropyl-5-methoxybenzamide | Oxidation of alcohols to carbonyls | Catalytic iodobenzamide, Oxone® | beilstein-journals.org |

| Isocoumarin Synthesis | o-Iodo-N-methylbenzamide | Coupling-cyclization with terminal alkynes | Palladium catalyst | jst.go.jprsc.org |

| Esterification/Amidation | Benziodazolones (from iodobenzamides) | Acylation of alcohols and amines | Benziodazolone, PPh3, Pyridine | mdpi.com |

| Enantioselective α-Tosyloxylation | Chiral Iodoaryloxazolines | α-Tosyloxylation of ketones | Chiral iodoaryloxazoline catalyst | acs.org |

Advanced Spectroscopic and Structural Elucidation Methodologies for Iodo Methylbenzamides

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the 3-Iodo-2-methylbenzamide molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton environment. The aromatic protons on the benzene (B151609) ring will appear as multiplets in the downfield region (typically δ 7.0-8.0 ppm) due to the influence of the aromatic ring current and the electronic effects of the iodo, methyl, and amide substituents. The methyl protons (CH₃) will resonate as a singlet in the upfield region (around δ 2.4-2.5 ppm). nsf.gov The amide protons (NH₂) will appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature, but is often observed in the range of δ 5.5-8.0 ppm. researchgate.netrsc.org The integration of these signals corresponds to the number of protons in each environment (e.g., 3H for the aromatic ring, 3H for the methyl group, and 2H for the amide group).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For this compound, seven unique carbon signals are anticipated. The carbonyl carbon (C=O) of the amide group is characteristically found far downfield, typically in the range of δ 168-172 ppm. nsf.govrsc.org The aromatic carbons will resonate between δ 120-145 ppm. The carbon atom bearing the iodine (C-I) will have its chemical shift influenced by the heavy atom effect, appearing at approximately δ 95-100 ppm. nsf.gov The carbons attached to the methyl and amide groups will also show characteristic shifts. The methyl carbon (CH₃) will be observed in the upfield region, around δ 20-30 ppm. nsf.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from structurally similar compounds and established NMR principles. nsf.govlibretexts.org

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic-H | 7.10 - 7.90 (m, 3H) | - |

| Amide-NH₂ | 5.5 - 8.0 (br s, 2H) | - |

| Methyl-H | 2.45 (s, 3H) | - |

| Carbonyl C=O | - | 170.0 |

| C-NH₂ | - | 144.0 |

| C-CH₃ | - | 142.5 |

| Aromatic C-H | - | 125.0 - 132.0 |

| C-I | - | 99.0 |

| Methyl C | - | 29.0 |

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is a powerful technique for identifying the functional groups present in a compound. The IR spectrum of this compound would exhibit several characteristic absorption bands corresponding to its amide and substituted aromatic structure.

Key expected absorption peaks include:

N-H Stretching: The amide N-H group will typically show two bands (for a primary amide) in the region of 3100-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. nsf.gov

C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. nsf.gov

C=O Stretching (Amide I band): A strong, sharp absorption band for the carbonyl group is one of the most prominent features in the spectrum, expected around 1630-1680 cm⁻¹. This is a highly characteristic peak for the amide functional group. nsf.govclockss.org

N-H Bending (Amide II band): This secondary amide band appears in the region of 1550-1640 cm⁻¹.

Aromatic C=C Stretching: Medium to weak absorptions from the benzene ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-I Stretching: The vibration of the carbon-iodine bond is expected to produce a weak absorption in the far-infrared region, typically around 500-600 cm⁻¹. vulcanchem.com

Table 2: Characteristic IR Absorption Frequencies for this compound Frequencies are based on typical values for the respective functional groups. nsf.govnist.gov

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

| N-H Stretch | Amide (R-CONH₂) | 3100 - 3500 | Medium-Strong |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium-Weak |

| C-H Stretch | Methyl (CH₃) | 2850 - 2980 | Medium-Weak |

| C=O Stretch (Amide I) | Carbonyl | 1630 - 1680 | Strong |

| N-H Bend (Amide II) | Amide | 1550 - 1640 | Medium-Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Weak |

| C-I Stretch | Iodoalkane | 500 - 600 | Weak |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis (e.g., LC-MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides the exact molecular weight of the compound and, through analysis of its fragmentation patterns, offers valuable structural information. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) couple the separation power of HPLC with the detection capabilities of MS.

For this compound (C₈H₈INO), the calculated molecular weight is approximately 261.07 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak (M⁺) would be observed at an m/z value corresponding to this exact mass. nsf.gov

The fragmentation pattern is highly informative. The C-I bond is relatively weak and prone to cleavage. Key fragmentation pathways would likely include:

Loss of an iodine atom: A prominent fragment ion would be expected at [M - I]⁺, corresponding to the loss of an iodine radical (m/z 127), resulting in a peak at m/z ≈ 134. docbrown.info

Alpha-Cleavage: Cleavage of bonds adjacent to the carbonyl group can occur, leading to the formation of characteristic ions. For example, cleavage of the C-C bond between the ring and the carbonyl group could yield a benzoyl-type fragment or its complement.

Loss of Amide Group: Fragmentation involving the amide group could result in the loss of NH₂ (mass 16) or CONH₂ (mass 44).

Table 3: Predicted Mass Spectrometry Fragments for this compound Based on the molecular structure and common fragmentation rules. docbrown.infosavemyexams.comlibretexts.org

| m/z Value (Predicted) | Proposed Fragment Ion | Neutral Loss |

| 261 | [C₈H₈INO]⁺ (Molecular Ion) | - |

| 134 | [C₈H₈NO]⁺ | I |

| 127 | [I]⁺ | C₈H₈NO |

| 118 | [C₈H₈N]⁺ | CONH |

| 91 | [C₇H₇]⁺ (Tropylium ion) | I, CONH |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By diffracting a beam of X-rays off a single crystal of this compound, one can obtain precise measurements of bond lengths, bond angles, and torsion angles. researchgate.netnih.gov

A crystal structure analysis would reveal:

Molecular Conformation: The precise orientation of the amide group relative to the plane of the benzene ring.

Bond Parameters: Exact lengths for C-I, C=O, N-H, and C-C bonds, which can provide insight into the electronic nature of the molecule. For example, the I1-C1 bond distance in a related iodo-compound was found to be 2.085 Å. nsf.gov

Supramolecular Assembly: How individual molecules pack together in the crystal lattice. This is often governed by intermolecular forces such as hydrogen bonding (e.g., between the N-H of one amide and the C=O of a neighboring molecule) and other weaker interactions. researchgate.netiucr.org

While a specific crystal structure for this compound is not publicly available, analysis of similar structures like N-(2-amino-phenyl)-2-methyl-benzamide shows the importance of intermolecular N-H···O and intramolecular hydrogen bonds in stabilizing the crystal packing. researchgate.net

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. It is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems. libretexts.org

The benzamide (B126) moiety in this compound is the primary chromophore. The benzene ring is expected to exhibit characteristic absorption bands corresponding to π → π* electronic transitions. researchgate.net Typically, benzene and its simple derivatives show a strong absorption band (E-band) around 200 nm and a weaker, more structured band (B-band) around 250-280 nm. upi.edu The presence of the iodo, methyl, and amide substituents will cause a bathochromic shift (shift to longer wavelengths) and potentially alter the intensity of these absorptions compared to unsubstituted benzene. The absorption spectrum provides a useful fingerprint for the conjugated system of the molecule. libretexts.org

Chromatographic Techniques for Purity Assessment (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques used to separate, identify, and quantify each component in a mixture. They are essential for assessing the purity of synthesized compounds like this compound.

In a typical reverse-phase HPLC method, the sample is dissolved in a suitable solvent and injected into the system. It is then passed through a column (e.g., C18) under high pressure using a mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. jfda-online.com

Purity Determination: Components are separated based on their affinity for the stationary phase. A pure sample of this compound would ideally show a single, sharp peak in the chromatogram at a specific retention time. The area of this peak is proportional to the concentration of the compound. google.com

Impurity Profiling: Any impurities from the synthesis, such as starting materials, by-products (e.g., other isomers like 5-iodo-2-methylbenzamide), or degradation products, would appear as separate peaks. chemicalbook.com The percentage purity can be calculated by comparing the area of the main peak to the total area of all peaks. jfda-online.comgoogle.com

Method Validation: For quality control, the HPLC method is validated for parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). jfda-online.com

Computational Chemistry and Theoretical Characterization of 3 Iodo 2 Methylbenzamide

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are foundational tools for investigating the molecular properties of 3-iodo-2-methylbenzamide. nih.govmdpi.com DFT methods, such as the popular B3LYP functional, balance computational cost and accuracy, making them suitable for a wide range of chemical systems. mdpi.comcrimsonpublishers.com Ab initio methods, like Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without extensive parameterization based on experimental data. nih.govaps.org These calculations are performed using specific basis sets (e.g., 6-311++G(d,p), aug-cc-pVDZ) which define the mathematical functions used to build the molecular orbitals. nih.govmdpi.com

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this involves calculating bond lengths, bond angles, and dihedral (torsional) angles that result in a minimum on the potential energy surface. chemrxiv.org The presence of the methyl and amide groups on the benzene (B151609) ring introduces rotational flexibility, primarily around the C-C bond connecting the ring to the carbonyl group and the C-N bond of the amide.

Conformational analysis systematically explores these rotations to identify stable conformers and the energy barriers between them. The conformational energy profile (CEP) can be calculated by systematically changing a specific dihedral angle and optimizing the rest of the molecular geometry at each step. plos.org For aryl carbonyl fragments, the conformational preference is a balance between resonance stabilization, which favors planarity, and steric hindrance between adjacent substituents, which disfavors it. plos.org In N-methylbenzamide, the energy minimum is found at a non-planar conformation, with the planar state being less than 1 kcal/mol higher in energy. plos.orgnih.gov The introduction of the bulky iodine atom at the 3-position and the methyl group at the 2-position in this compound would be expected to create significant steric repulsion, likely forcing the amide group out of the plane of the benzene ring to a greater degree.

Table 1: Illustrative Optimized Geometrical Parameters for a Benzamide (B126) Derivative (Example) Note: This table provides example data for illustrative purposes, as specific optimized geometry for this compound is not available in the cited literature.

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | C(ring)-C(carbonyl) | 1.51 |

| C=O | 1.23 | |

| C-N | 1.35 | |

| C(ring)-I | 2.10 | |

| C(ring)-C(methyl) | 1.52 | |

| **Bond Angles (°) ** | C(ring)-C(carbonyl)-O | 121.0 |

| C(ring)-C(carbonyl)-N | 118.0 | |

| C(carbonyl)-N-H | 120.5 | |

| Dihedral Angle (°) | C(ring)-C(ring)-C(carbonyl)-N | 45.0 |

Electronic Structure and Reactivity Descriptors (e.g., Fukui Functions, Molecular Electrostatic Potential Maps)

The electronic structure of this compound dictates its chemical reactivity. Key descriptors are derived from the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of molecular stability; a smaller gap suggests higher reactivity. crimsonpublishers.com From these orbital energies, global reactivity descriptors can be calculated, including electronegativity (propensity to attract electrons), chemical hardness (resistance to change in electron distribution), and softness. crimsonpublishers.comresearchgate.net

Molecular Electrostatic Potential (MEP) Maps: An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.delibretexts.org It is a powerful tool for predicting how a molecule will interact with other species, particularly charged reactants. uni-muenchen.de Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. libretexts.orgwalisongo.ac.id For this compound, the MEP map would likely show a negative potential around the carbonyl oxygen and a positive potential near the amide hydrogens. researchgate.net Crucially, the iodine atom would exhibit a region of positive potential along the extension of the C-I bond, known as a σ-hole, making it an electrophilic center for halogen bonding. researchgate.netmountainscholar.org

Fukui Functions: Within DFT, Fukui functions (f(r)) identify the most reactive sites in a molecule. scm.comfaccts.de The function f+(r) indicates the propensity of a site to accept an electron (reactivity towards nucleophiles), while f-(r) indicates its propensity to donate an electron (reactivity towards electrophiles). faccts.de These are calculated from the difference in electron density between the neutral molecule and its anionic or cationic form. faccts.de For this compound, the Fukui functions would quantify the reactivity of specific atoms, likely highlighting the carbonyl carbon as a primary site for nucleophilic attack.

Table 2: Illustrative Quantum Chemical Reactivity Descriptors Note: This table provides example parameters to illustrate the concepts. Specific values are dependent on the computational method and basis set used.

| Descriptor | Definition | Predicted Relevance for this compound |

| HOMO Energy (E_HOMO) | Energy of the highest occupied molecular orbital | Indicates electron-donating ability |

| LUMO Energy (E_LUMO) | Energy of the lowest unoccupied molecular orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Index of chemical stability and reactivity crimsonpublishers.com |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Measures the ability to attract electrons researchgate.net |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to charge transfer crimsonpublishers.com |

Molecular Dynamics Simulations to Explore Conformational Space and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. tanaffosjournal.ir An MD simulation calculates the net force on each atom and uses this information to model its motion, providing a trajectory of the system's evolution. labxing.com This approach is invaluable for exploring the conformational space of flexible molecules like this compound, revealing not only stable conformations but also the dynamic transitions between them. rsc.org

By simulating the molecule in a solvent box (e.g., water), MD can provide insight into its interactions with the surrounding environment. mdpi.com The process typically involves energy minimization of the starting structure, followed by equilibration of the system at a desired temperature and pressure, and finally a production run from which data is collected. labxing.com Analysis of the MD trajectory can reveal preferred rotamer states, the stability of intramolecular hydrogen bonds, and the dynamics of solvent interactions, offering a more complete picture of the molecule's behavior in solution than static quantum chemical calculations alone. tanaffosjournal.irrsc.org

Mechanistic Studies of Reactions Involving this compound using Computational Approaches

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying intermediates, transition states, and calculating activation energies. stackexchange.comuit.no For this compound, theoretical studies could investigate various potential reactions.

One key area is nucleophilic aromatic substitution, where the iodine atom acts as a leaving group. Computational models can map the potential energy surface for the attack of a nucleophile on the carbon atom bonded to the iodine. researchgate.net For instance, in an S_N2-type reaction, calculations using DFT can characterize the structures and energies of the reactant complex, the transition state, and the product complex. nih.govresearchgate.net Such studies can determine the reaction's energy barrier, providing a quantitative measure of its feasibility. This approach has been used to study reactions like Cl⁻ + CH₃I, where different DFT functionals were compared to accurately model the transition state and reaction energies. nih.gov Similarly, the influence of the amide and methyl groups on the reactivity of the C-I bond in this compound could be precisely modeled.

Analysis of Non-covalent Interactions (e.g., Halogen Bonding, Hirshfeld Surface Analysis)

Non-covalent interactions govern the self-assembly of molecules in the solid state and are crucial for molecular recognition.

Halogen Bonding: The iodine atom in this compound makes it a potential halogen bond (XB) donor. researchgate.net A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. researchgate.netacs.org The strength of this interaction increases from chlorine to bromine to iodine. oup.comsemanticscholar.org Computational studies can characterize the geometry and energy of these bonds. The presence of electron-withdrawing groups enhances the positive potential of the σ-hole, making the halogen bond stronger. oup.com In a crystal structure, this compound could form C–I···O=C halogen bonds with the carbonyl oxygen of a neighboring molecule, influencing its crystal packing.

Hirshfeld Surface Analysis: Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govresearchgate.netsemanticscholar.org The Hirshfeld surface is generated based on the electron distribution of the molecule within the crystal, partitioning the crystal space into regions for each molecule. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify specific intermolecular contacts. Red spots on the d_norm map indicate close contacts like hydrogen bonds.

Table 3: Example Hirshfeld Surface Interaction Contributions for a Molecular Crystal Note: This table presents typical interaction percentages for an organic molecule containing heteroatoms, based on literature examples, to illustrate the output of a Hirshfeld analysis. nih.gov

| Interaction Type | Contribution to Hirshfeld Surface (%) |

| H···H | 45.5 |

| C···H / H···C | 18.0 |

| O···H / H···O | 15.2 |

| I···H / H···I | 8.5 |

| I···O / O···I | 3.1 |

| Other | 9.7 |

Specialized Research Areas and Applications of 3 Iodo 2 Methylbenzamide in Chemical Science

Supramolecular Assembly and Halogen Bonding Interactions

Supramolecular chemistry focuses on chemical systems composed of multiple molecules bound together by non-covalent intermolecular forces. acs.org Halogen bonding is a specific and highly directional non-covalent interaction where an electrophilic region on a halogen atom, known as a σ-hole, is attracted to a nucleophilic site, such as a Lewis base. acs.org

In 3-Iodo-2-methylbenzamide, the iodine atom serves as a potent halogen bond donor. This capacity arises from the electron-withdrawing nature of the adjacent sp²-hybridized carbon atom of the benzene (B151609) ring, which creates a region of positive electrostatic potential on the outer surface of the iodine atom. This electrophilic σ-hole can engage in strong, directional interactions with halogen bond acceptors like oxygen, nitrogen, or even carbon atoms in other molecules. nih.gov The strength of these interactions is comparable to that of conventional hydrogen bonds and plays a crucial role in controlling the self-assembly of molecules in the solid state. acs.org

Table 1: Key Intermolecular Interactions in this compound for Supramolecular Assembly

| Interaction Type | Donor | Acceptor | Role in Assembly |

| Halogen Bond | Iodine Atom (C-I) | Lewis bases (e.g., O, N atoms on adjacent molecules) | Directs assembly into linear chains or networks. acs.org |

| Hydrogen Bond | Amide (N-H) | Carbonyl Oxygen (C=O) | Forms primary structural motifs like dimers or catemers. |

| π-π Stacking | Benzene Ring | Benzene Ring | Contributes to the stabilization of layered structures. |

Coordination Chemistry of Benzamide-Based Ligands

Coordination chemistry involves the study of compounds formed between a central metal atom or ion and surrounding molecules or ions, known as ligands. libretexts.org Ligands are Lewis bases that donate at least one pair of electrons to the metal, which acts as a Lewis acid. uci.edu Benzamide (B126) and its derivatives are versatile ligands due to the presence of potential donor atoms, primarily the carbonyl oxygen and the amide nitrogen.

This compound can coordinate to metal centers in several ways:

Monodentate Coordination: The most common mode of coordination for benzamides is through the carbonyl oxygen atom. The oxygen has lone pairs of electrons that are readily available for donation to a metal ion.

Bidentate (Chelating) Coordination: In some cases, the benzamide group can act as a bidentate ligand, binding to a single metal center through both the carbonyl oxygen and the amide nitrogen. This forms a stable chelate ring. However, the ortho-methyl group in this compound may introduce steric hindrance, potentially making chelation less favorable compared to unsubstituted benzamides.

Bridging Coordination: The benzamide ligand can also bridge two different metal centers, with the carbonyl oxygen coordinating to both.

The specific coordination mode depends on several factors, including the nature of the metal ion (its size, charge, and electronic properties), the reaction conditions (solvent, temperature), and the presence of other competing ligands. The iodine atom is generally not involved in coordination but its electronic influence can modulate the basicity of the donor atoms. The resulting metal complexes have applications in catalysis, materials science, and the development of new therapeutic agents. nih.gov

Table 2: Potential Coordination Modes of Benzamide Ligands

| Coordination Mode | Description | Donor Atom(s) |

| Monodentate | Ligand binds to the metal center via a single atom. | Carbonyl Oxygen |

| Bidentate (Chelate) | Ligand binds to the metal center via two atoms. | Carbonyl Oxygen and Amide Nitrogen |

| Bridging | Ligand connects two separate metal centers. | Carbonyl Oxygen |

Role as a Synthetic Building Block in Advanced Materials (e.g., iodoarene-containing polymers)

Iodoarenes, such as this compound, are highly valuable building blocks in synthetic organic chemistry, particularly for the construction of advanced materials. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making it highly reactive and susceptible to a wide range of chemical transformations. nih.gov This reactivity is harnessed to incorporate the benzamide scaffold into larger, more complex structures like polymers.

One significant application is in the synthesis of iodoarene-containing polymers. These materials can be prepared by polymerizing monomers that already contain the iodoarene moiety or by post-polymerization modification where an existing polymer is iodinated. rsc.org For instance, research has demonstrated the successful synthesis of hypercrosslinked polymers bearing iodine functional groups. rsc.orgrsc.org In these studies, a pre-formed hypercrosslinked polymer was efficiently iodinated using various methods, achieving significant iodine incorporation. rsc.org

These iodine-functionalized polymers are not merely structural materials; the iodine atom serves as a reactive handle for further modifications or as an active site itself. The C-I bond can participate in numerous cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the grafting of other functional groups onto the polymer backbone. This versatility enables the creation of materials with tailored electronic, optical, or recognition properties.

Table 3: Example of Iodination Conditions for Hypercrosslinked Polymers rsc.org

| Entry | Iodination System | Yield (%) | Iodine Content (mmol/g) |

| 1 | I₂/KIO₃/H₂SO₄ | 46 | 0.63 |

| 2 | KI/H₂O₂/H₂SO₄ | 53 | 0.47 |

| 3 | I₂/NaIO₄/H₂SO₄ | 97 | 1.96 |

Catalyst Design and Development based on this compound Scaffolds

The iodoarene group is a cornerstone for the design of modern, metal-free catalysts. The iodine atom can be oxidized to a hypervalent state, such as iodine(III) or iodine(V). nih.gov Hypervalent iodine compounds are renowned for their high efficiency and environmentally benign characteristics, often serving as green alternatives to heavy metal-based reagents in a variety of chemical transformations, including oxidations and group-transfer reactions. rsc.orgacs.org

A molecule like this compound can serve as a precursor to a homogeneous hypervalent iodine catalyst. More advanced strategies involve immobilizing the iodoarene scaffold onto a solid support, such as a polymer, to create a heterogeneous catalyst. This approach combines the reactivity of the iodine center with the practical advantages of heterogeneous catalysis, such as easy separation of the catalyst from the reaction mixture and the potential for catalyst recycling.

A clear demonstration of this principle is the use of the aforementioned iodinated hypercrosslinked polymers as recyclable heterogeneous catalysts. rsc.org Researchers have shown that these materials can effectively catalyze the oxidation of alcohols to their corresponding ketones in high yields. rsc.orgrsc.org The polymeric catalyst can be recovered by simple filtration and reused multiple times without a significant loss of activity, highlighting the robustness and sustainability of the system. rsc.org This illustrates a powerful strategy where the this compound scaffold, or similar iodoarenes, forms the basis for developing next-generation catalysts.

Table 4: Catalytic Performance of an Iodinated Hypercrosslinked Polymer (HCP-I) in Alcohol Oxidation rsc.org

| Substrate | Product | Catalyst Loading (mol%) | Time (h) | Yield (%) |

| 1-Phenylethanol | Acetophenone | 10 | 12 | 99 |

| Benzyl alcohol | Benzaldehyde | 10 | 24 | 99 |

| 2-Octanol | 2-Octanone | 10 | 12 | 99 |

Future Perspectives and Emerging Directions in 3 Iodo 2 Methylbenzamide Research

Development of Novel and Sustainable Synthetic Routes

Traditional methods for amide synthesis often rely on harsh conditions or the use of expensive or toxic reagents. The future of synthesizing 3-Iodo-2-methylbenzamide and its analogs lies in the adoption of novel, more sustainable "green" chemistry principles that prioritize atom economy, energy efficiency, and reduced environmental impact.

Recent research highlights several promising avenues. One innovative approach involves the direct conversion of aryl methyl ketones into primary amides using iodine in aqueous ammonia (B1221849). scispace.com This method is simple, mild, and avoids the need for strong bases like sodium amide, which are used in the classical Haller-Bauer reaction. scispace.com Another eco-friendly strategy is the hydrolysis of nitriles, which can be achieved in environmentally benign solvent systems like water-ethanol mixtures, offering a clean route to benzamides. mdpi.com For instance, the conversion of 2-methylbenzonitrile to 2-methylbenzamide (B88809) demonstrates the feasibility of this approach for related structures. mdpi.com

Furthermore, advancements in catalysis offer new possibilities. Ruthenium-catalyzed one-pot synthesis can convert aldehydes directly to amides in an aqueous system, using hydroxylamine (B1172632) as the nitrogen source under mild conditions. Nickel-catalyzed carbonylation of aryl halides also presents a powerful method for amide synthesis, directly incorporating carbon monoxide into the substrate. Phase transfer catalysis represents another superior method for reactions such as methylation, utilizing milder conditions and improving yields compared to traditional techniques. nih.gov These methodologies represent a significant step forward from conventional routes, such as the reaction of an acyl chloride with an amine, which can be less atom-economical. rsc.org

| Synthetic Strategy | Key Reagents/Catalysts | Conditions | Key Advantages | Reference Example |

|---|---|---|---|---|

| Oxidation of Aryl Methyl Ketones | Iodine, Aqueous Ammonia | Mild, Aqueous | Environmentally benign, avoids strong bases. | Conversion of 4-methylacetophenone to 4-methylbenzamide. scispace.com |

| Hydrolysis of Nitriles | Water-Ethanol Solvent System | Eco-friendly | Uses green solvents, clean conversion. | Synthesis of Benzamide (B126) from Benzonitrile. mdpi.com |

| Ruthenium-Catalyzed One-Pot Synthesis | Ru Complex, Hydroxylamine | Aqueous, 60°C | High efficiency and yield in a single step. | Conversion of 2-methylbenzaldehyde (B42018) to 2-methylbenzamide. |

| Phase Transfer Catalysis | Tetrabutylammonium Bromide | Biphasic (e.g., CH₂Cl₂/H₂O) | Milder conditions, improved yields, suitable for methylation. nih.gov | Synthesis of 5-Iodo-3-methyl-2-methoxybenzoate. nih.gov |

Expansion of Catalytic Applications

The iodine atom on the this compound scaffold is a key functional handle that opens up a wide range of potential catalytic applications. While iodoarenes are well-known participants in transition metal-catalyzed cross-coupling reactions, emerging research focuses on their role as precursors to hypervalent iodine (HI) reagents.

Hypervalent iodine compounds are valuable as synthetic reagents because they can perform transformations similar to transition metals while being more environmentally friendly. core.ac.uk Research has specifically identified this compound as a potential organocatalyst precursor for use in hypervalent iodine(III)-mediated transformations. core.ac.uk These HI organocatalysts can be used for various oxidative reactions, and the development of chiral versions could enable highly selective enantioselective transformations. core.ac.uk The reactivity of these reagents stems from the high electrophilicity of the iodine center and the excellent leaving group ability of the aryl iodine moiety. acs.org

Beyond hypervalent iodine chemistry, the compound remains a prime substrate for advanced cross-coupling reactions. Modern dual-catalytic systems, such as those employing both Nickel (Ni) and Cobalt (Co) catalysts, can facilitate cross-electrophile couplings between aryl iodides and alkyl halides under mild conditions. nih.gov This allows for the selective formation of C-C bonds with high functional group tolerance. nih.gov Another area of application is in biocatalysis. For example, palladium nanoparticles synthesized by bacteria (bio-Pd) have been shown to effectively catalyze the dehalogenation of iodoaromatics, including 3-Iodo-N-methylbenzamide, highlighting a green approach to catalytic transformations. rsc.org

| Catalytic System/Application | Description | Potential Reaction for this compound | Reference |

|---|---|---|---|

| Hypervalent Iodine (HI) Organocatalysis | Oxidation of this compound to form an active HI(III) species for use in oxidative transformations. | Asymmetric oxidation or rearrangement reactions. | core.ac.uk |

| Dual Ni/Co Cross-Electrophile Coupling | A dual catalytic system activates both the aryl iodide and an alkyl halide for efficient C-C bond formation. | Coupling with various alkyl bromides or chlorides. | nih.gov |

| Biocatalytic Dehalogenation | Use of palladium nanoparticles produced by microorganisms (e.g., Cupriavidus necator) to remove the iodine atom. | Reductive deiodination to form 2-methylbenzamide. | rsc.org |

| Palladium-Catalyzed Heterocycle Synthesis | Palladium nanoparticles can catalyze the reaction of iodoaromatics with terminal alkynes to form heterocycles. | Reaction with alkynes to form complex fused ring systems. | researchgate.net |

Advanced In Silico Prediction and Design of Derivatives

The design of novel bioactive molecules is increasingly driven by computational, or in silico, methods. These techniques allow researchers to predict the properties of virtual compounds before undertaking costly and time-consuming laboratory synthesis. For this compound, in silico tools can guide the rational design of derivatives with enhanced biological activity and favorable pharmacokinetic profiles.

Molecular docking is a key technique used to predict how a ligand (e.g., a derivative of this compound) binds to the active site of a biological target, such as an enzyme or receptor. mdpi.com By calculating a "docking score," researchers can estimate the binding affinity and identify crucial interactions, like hydrogen bonds, with amino acid residues in the target protein. mdpi.comnih.gov This information is critical for structure-activity relationship (SAR) studies.

Quantitative Structure-Activity Relationship (QSAR) models provide another layer of prediction. By generating a pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for activity, researchers can screen virtual libraries of compounds to identify promising candidates. mdpi.com The development of these models involves calculating a range of molecular properties, or descriptors, for a set of known active and inactive compounds. mdpi.com These descriptors, such as lipophilicity (log P), molecular volume, and electronic properties (e.g., HOMO and LUMO energies), are then correlated with biological activity to create a predictive equation. mdpi.commdpi.com Such models can dramatically reduce the number of compounds that need to be synthesized and tested experimentally.

| In Silico Parameter/Method | Description | Significance in Designing Derivatives | Reference |

|---|---|---|---|

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a molecular target. | Identifies key binding interactions and helps prioritize compounds with the highest predicted affinity. | mdpi.comnih.gov |

| Log P (Octanol-Water Partition Coefficient) | A measure of a compound's lipophilicity ("fat-loving" nature). | Predicts membrane permeability and absorption. A balanced Log P is often crucial for drug-likeness. | mdpi.com |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates the molecule's electronic reactivity and ability to participate in charge-transfer interactions. | mdpi.com |

| 3D-QSAR Pharmacophore | A 3D model of the essential steric and electronic features required for biological activity. | Enables rapid screening of virtual libraries to find novel structures that fit the activity requirements. | mdpi.com |

| ADMET Prediction | Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Filters out compounds with predicted poor pharmacokinetic profiles or toxicity early in the design process. | nih.gov |

Integration with Flow Chemistry and Automation in Synthesis

A significant shift in modern organic synthesis is the move from traditional batch processing to continuous flow chemistry. wuxiapptec.com This technology offers numerous advantages, particularly for optimizing the synthesis and application of compounds like this compound. Flow chemistry involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. wuxiapptec.com

One of the primary benefits of flow chemistry is enhanced safety. Many chemical reactions are highly exothermic or involve unstable intermediates. In a flow reactor, the small reaction volume at any given moment minimizes the risks associated with thermal runaways or the accumulation of hazardous substances. wuxiapptec.com This is particularly relevant for reactions like diazotizations or those using gaseous reagents like oxygen. wuxiapptec.comacs.org

Flow reactors also provide superior heat and mass transfer due to their high surface-area-to-volume ratio. illinois.edu This leads to more consistent reaction conditions, higher yields, and better reproducibility compared to batch reactors, where temperature and concentration gradients can be a problem. illinois.edu Furthermore, the ability to operate at temperatures above a solvent's boiling point by pressurizing the system can dramatically accelerate reaction rates. illinois.edu

The integration of flow chemistry with automated systems enables high-throughput screening and optimization of reaction conditions. This is invaluable for complex processes like palladium-catalyzed cross-coupling reactions, which are fundamental to utilizing the iodo- functionality of this compound. acs.org Automated flow systems can rapidly test different catalysts, solvents, and temperatures, accelerating the discovery of optimal conditions for synthesizing new derivatives or for using the compound in further catalytic cycles. acs.orgsoton.ac.uk

| Parameter | Batch Chemistry | Flow Chemistry | Advantage of Flow Chemistry |

|---|---|---|---|

| Heat Transfer | Poor (low surface-area-to-volume ratio) | Excellent (high surface-area-to-volume ratio) | Precise temperature control, safer handling of exothermic reactions. illinois.edu |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer due to small internal volume and rapid heat dissipation. | Minimizes risk of explosions or uncontrolled reactions. wuxiapptec.com |

| Scalability | Difficult; requires re-optimization of conditions. | Straightforward; achieved by running the system for a longer time ("scaling out"). | Seamless transition from laboratory discovery to larger-scale production. wuxiapptec.com |

| Mixing | Often inefficient, leading to local concentration gradients. | Rapid and efficient, especially in microreactors. | Improved reaction rates, yields, and product consistency. wuxiapptec.com |

| Automation & Optimization | Labor-intensive, sequential experiments. | Easily integrated with automated pumps and inline analytics for rapid optimization. | Accelerates process development and discovery. soton.ac.uk |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Iodo-2-methylbenzamide, and how can reaction conditions be optimized for higher yields?

- Answer : The synthesis typically involves iodination of 2-methylbenzamide derivatives using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., FeCl₃). Key parameters include:

- Temperature : Optimal iodination occurs at 50–70°C to minimize side reactions like deamination or over-iodination .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity, while halogenated solvents (e.g., DCM) improve regioselectivity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves unreacted precursors and di-iodinated byproducts .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Answer : A multi-technique approach is recommended:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity (e.g., absence of para-iodination) via aromatic proton splitting patterns and carbonyl carbon shifts (~168 ppm) .

- Mass Spectrometry : High-resolution ESI-MS detects molecular ion peaks at m/z 275.0 (M+H⁺) and isotopic patterns consistent with iodine’s natural abundance .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% required for biological assays) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Answer : The compound is light-sensitive and prone to dehalogenation. Storage guidelines include:

- Temperature : –20°C in amber vials to prevent thermal degradation and photolytic cleavage of the C–I bond .

- Desiccant : Anhydrous calcium chloride prevents hydrolysis of the amide group in humid environments .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) for this compound derivatives be resolved?

- Answer : Discrepancies often arise from dynamic effects in solution (e.g., rotational barriers around the amide bond) versus solid-state rigidity:

- Variable-Temperature NMR : Identifies conformational exchange broadening (e.g., coalescence temperatures >100°C for hindered rotation) .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict stable conformers and compare with crystallographic data .

Q. What strategies improve the solubility of this compound in aqueous media for in vitro pharmacological studies?

- Answer : Structural modifications and formulation approaches include:

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) cleaved enzymatically in target tissues .

- Co-solvents : Use DMSO (<5% v/v) or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .

Q. How do electronic effects of the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

- Answer : The iodine atom acts as both a directing group and a leaving group:

- Suzuki–Miyaura Coupling : Pd-catalyzed reactions with aryl boronic acids proceed efficiently due to iodine’s electronegativity, which stabilizes the transition state. Ortho-methyl groups sterically hinder competing homocoupling .

- Ullmann Coupling : Copper-mediated coupling with amines requires elevated temperatures (120°C) and polar solvents (DMSO) to overcome iodine’s strong C–I bond .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound analogs?

- Answer : Prioritize target-specific assays based on structural analogs:

- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays for tyrosine kinase targets (IC₅₀ values <10 µM observed in imidazo[1,2-a]pyridine derivatives) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations corrected for iodine’s autofluorescence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.